molecular formula C16H9BrN2 B4959031 4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]benzonitrile

4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]benzonitrile

Cat. No.: B4959031
M. Wt: 309.16 g/mol
InChI Key: AEJOGPPVIHCLPT-DHDCSXOGSA-N
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Description

4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]benzonitrile is an organic compound that features a bromophenyl group and a cyanoethenyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 4-cyanobenzaldehyde.

    Reaction Conditions: A Knoevenagel condensation reaction is employed, where the aldehydes react with malononitrile in the presence of a base such as piperidine.

    Procedure: The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or hydrogenation catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Amines or other reduced derivatives.

    Oxidation: Oxidized forms of the original compound.

Scientific Research Applications

4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-2-(4-fluorophenyl)-2-cyanoethenyl]benzonitrile
  • 4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]benzonitrile
  • 4-[(E)-2-(4-iodophenyl)-2-cyanoethenyl]benzonitrile

Uniqueness

4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]benzonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its fluorine, chlorine, and iodine analogs

Properties

IUPAC Name

4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrN2/c17-16-7-5-14(6-8-16)15(11-19)9-12-1-3-13(10-18)4-2-12/h1-9H/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJOGPPVIHCLPT-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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